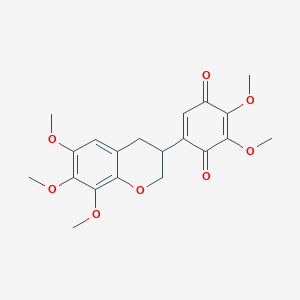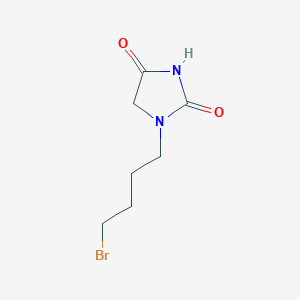
1-(4-Bromobutyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse biological activities and are used in various scientific research applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)imidazolidine-2,4-dione can be synthesized through a multi-step process. One common method involves the reaction of imidazolidine-2,4-dione with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:
- Imidazolidine-2,4-dione is dissolved in a suitable solvent such as dimethylformamide (DMF).
- A base, such as potassium carbonate, is added to the solution.
- 1,4-Dibromobutane is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at an elevated temperature, typically around 80-100°C, for several hours.
- The product is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromobutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazolidine ring to other cyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of imidazolidine-2,4-dione.
Oxidation: Oxidized derivatives with functional groups such as hydroxyl, carbonyl, and carboxyl.
Reduction: Reduced cyclic structures with modified imidazolidine rings.
Applications De Recherche Scientifique
1-(4-Bromobutyl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with anticonvulsant, antibacterial, and anticancer activities.
Biological Studies: It is employed in molecular docking studies to investigate its binding affinity to various biological targets, such as voltage-gated sodium channels and bacterial proteins.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds with diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example:
Anticonvulsant Activity: The compound binds to the inner pore of voltage-gated sodium channels, stabilizing the inactive state of the channel and preventing excessive neuronal firing.
Antibacterial Activity: It interacts with bacterial proteins, inhibiting their function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
1-(4-Bromobutyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
1-(4-Bromobenzyl)imidazolidine-2,4-dione: This compound has a bromobenzyl group instead of a bromobutyl group, which affects its reactivity and biological activity.
2-Thioxoimidazolidine-4-one: This derivative contains a sulfur atom in place of one of the oxygen atoms in the imidazolidine ring, leading to different chemical properties and biological activities.
Propriétés
Numéro CAS |
959577-60-7 |
|---|---|
Formule moléculaire |
C7H11BrN2O2 |
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
1-(4-bromobutyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H11BrN2O2/c8-3-1-2-4-10-5-6(11)9-7(10)12/h1-5H2,(H,9,11,12) |
Clé InChI |
XDRIUWCWJZKTFV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
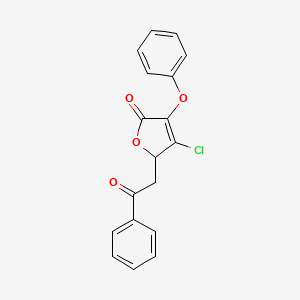
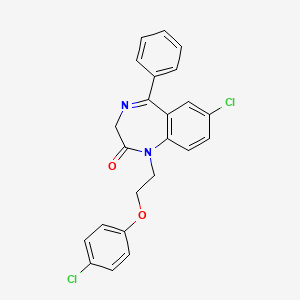
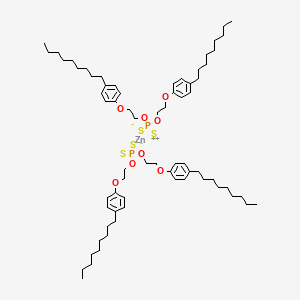
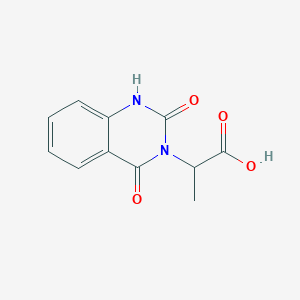
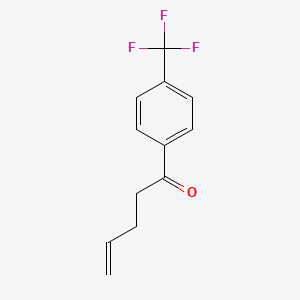
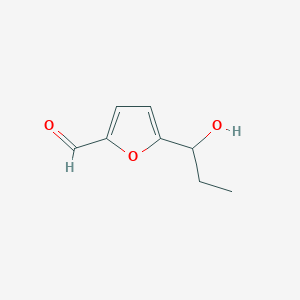
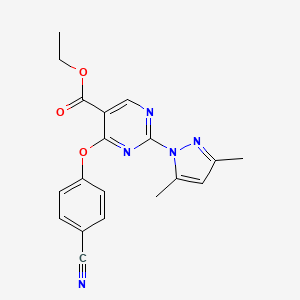
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
